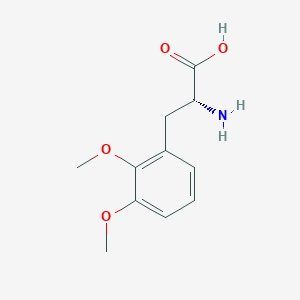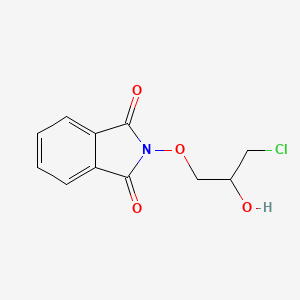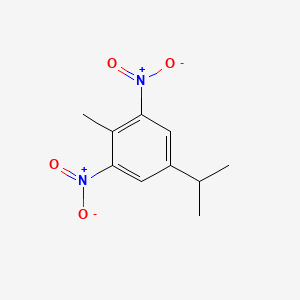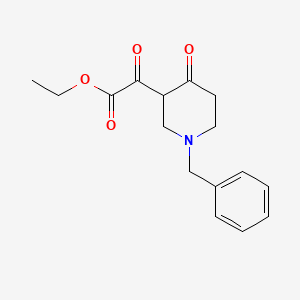
2,3-Dimethoxy-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring of the phenylalanine structure. It has the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-D-phenylalanine typically involves chiral synthesis techniquesThis can be achieved through specific reaction steps and conditions tailored to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
2,3-Dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy groups may also play a role in modulating the compound’s activity and interactions with other molecules .
Comparison with Similar Compounds
- 3,4-Dimethoxy-D-phenylalanine
- 2,5-Dimethoxy-D-phenylalanine
- 3,5-Dimethoxy-D-phenylalanine
Comparison: 2,3-Dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other dimethoxy derivatives, it may exhibit different pharmacokinetic properties and interactions with enzymes and receptors .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
JVBIWFOSWSUQAY-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)


![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)



![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)
![2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)

